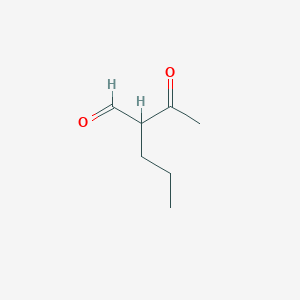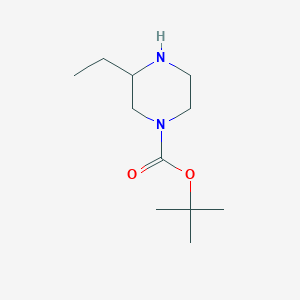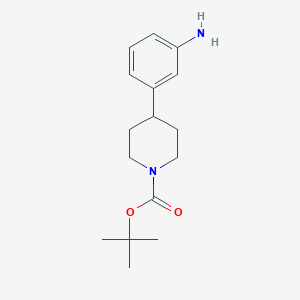
叔丁基4-(3-氨基苯基)哌啶-1-羧酸酯
概述
描述
tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol . It is a white to off-white solid and is used as an intermediate in the synthesis of various pharmaceuticals .
科学研究应用
Chemistry: tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Biology: The compound is used in the development of biochemical assays and as a building block for biologically active molecules .
Medicine: It is an intermediate in the synthesis of drugs, particularly those targeting neurological and psychiatric disorders .
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications .
未来方向
Given its role as a precursor in the synthesis of fentanyl and its analogues, this compound is now under international control . This gives governments the necessary legal base to seize illicit shipments of these chemicals . Future research may focus on developing safer and more efficient methods of synthesis, as well as exploring its potential uses in other areas of medicinal chemistry.
作用机制
Target of Action
Tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate, also known as 1-BOC-4-(3-AMINOPHENYL)PIPERIDINE, is primarily targeted towards Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.
Mode of Action
This compound acts as a PARP inhibitor . It binds to the PARP enzyme, preventing it from performing its function in the DNA repair process. This leads to the accumulation of DNA damage in the cells, which can result in cell death, particularly in cells that are already deficient in certain DNA repair pathways.
Biochemical Pathways
The inhibition of PARP by Tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate affects the DNA repair pathways . When PARP is inhibited, the repair of single-strand DNA breaks is hindered, leading to the formation of double-strand breaks. If these breaks are not repaired, it can lead to cell death. This is particularly effective in cancer cells that have mutations in the BRCA1 and BRCA2 genes, as these cells are already deficient in a particular DNA repair pathway known as homologous recombination.
Result of Action
The result of the action of Tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate is the induction of cell death in cells with mutations in the BRCA1 and BRCA2 genes . These genes are involved in DNA repair, and their mutation leads to a deficiency in the repair of double-strand DNA breaks. By inhibiting PARP, this compound exacerbates the DNA damage in these cells, leading to their death.
Action Environment
The action of Tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate can be influenced by various environmental factors. It is generally recommended to store the compound under inert gas (nitrogen or Argon) at 2–8 °C .
生化分析
Biochemical Properties
It is known to be an impurity of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the PARP pathway.
Cellular Effects
Given its association with Niraparib, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism related to the PARP pathway .
Molecular Mechanism
The molecular mechanism of action of “tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate” is not well-defined. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely to interact with enzymes or cofactors involved in the metabolism of Niraparib .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate typically involves the reaction of 4-(3-aminophenyl)piperidine with tert-butyl chloroformate under basic conditions . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The product is then purified by recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate is scaled up using similar reaction conditions but with optimized parameters for higher yield and purity . The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions:
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Nitro or hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
相似化合物的比较
- tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in the synthesis of specific pharmaceuticals and fine chemicals .
属性
IUPAC Name |
tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-9-7-12(8-10-18)13-5-4-6-14(17)11-13/h4-6,11-12H,7-10,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZSWUJHGMIAJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622003 | |
| Record name | tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387827-19-2 | |
| Record name | tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

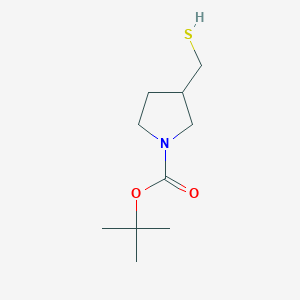
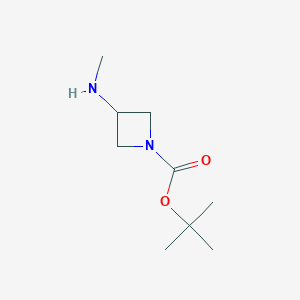
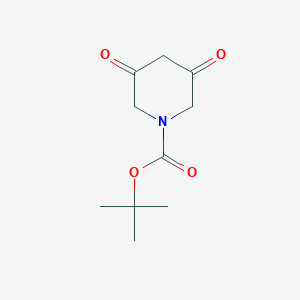
![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B153238.png)
